molecular formula C17H17ClN2O2 B2959961 (3-氯苯基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮 CAS No. 1428380-27-1

(3-氯苯基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮

货号 B2959961
CAS 编号: 1428380-27-1
分子量: 316.79
InChI 键: RZNJZVSBPQGCBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-chlorophenyl group with a 4-(pyridin-2-yloxy)piperidin-1-yl group. The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position), a piperidin-1-yl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and a pyridin-2-yloxy group (a pyridine ring with an oxygen atom at the 2nd position). The methanone indicates a carbonyl group (C=O) linking these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The presence of various functional groups like the chlorophenyl, piperidinyl, and pyridinyloxy groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the chlorophenyl and pyridinyloxy groups could potentially influence its polarity, solubility, and reactivity .

科学研究应用

结构分析和晶体学

  • 晶体结构分析:对与“(3-氯苯基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮”密切相关的化合物的晶体结构的研究揭示了对它们的分子几何的见解,包括二面角和分子间相互作用。这些发现有助于理解该化合物的化学行为和形成结晶材料的潜力(Revathi et al., 2015)。此外,通过 X 射线衍射研究证实的类似化合物的合成和表征为探索它们在材料科学和药物中的应用提供了基础(Lakshminarayana et al., 2009)

生物催化和化学合成

  • 手性中间体生产:一项研究展示了使用新分离的克鲁维酵母菌属进行盐酸贝他组胺手性中间体的生物催化生产,展示了微生物细胞在合成复杂有机分子中的潜力。此过程可能与合成与“(3-氯苯基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮”相关的化合物的立体异构体有关(Ni et al., 2012)

抗菌和抗癌潜力

  • 抗菌和抗癌活性:对与目标化合物具有结构相似性的吡啶和哌啶衍生物的研究显示出有希望的抗菌和抗癌活性。这些研究表明了同一化学家族中化合物的潜在治疗应用(Patel et al., 2011), (Hafez et al., 2016)

分子对接研究

  • 药物设计对接研究:通过分子对接研究分析类似化合物与生物靶标之间的分子相互作用,突出了这些化学物质在药物设计中的潜力,特别是在识别与特定蛋白质或受体的结合亲和力和作用方式方面(Lakshminarayana et al., 2018)。此类研究可以指导基于“(3-氯苯基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮”结构修改的新疗法的开发。

未来方向

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields such as medicinal chemistry or materials science .

属性

IUPAC Name

(3-chlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)20-10-7-15(8-11-20)22-16-6-1-2-9-19-16/h1-6,9,12,15H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNJZVSBPQGCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。